molecular formula C5H13NO B2366606 O-(2-methylbutyl)hydroxylamine CAS No. 1373211-33-6

O-(2-methylbutyl)hydroxylamine

Cat. No. B2366606
CAS RN: 1373211-33-6
M. Wt: 103.165
InChI Key: WOPUHEXDZBLVJX-UHFFFAOYSA-N
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Description

O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.

Scientific Research Applications

Neurochemical Effects

  • Gamma-Aminobutyric Acid Elevation : Hydroxylamine elevates levels of gamma-aminobutyric acid in the brain, which has potential value for physiological studies (Baxter & Roberts, 1959).

Chemical Properties and Synthesis

  • Conformation and Structure : Methylated hydroxylamines, including O-(2-methylbutyl)hydroxylamine, exist in two conformations, which has implications for their chemical properties and applications (Riddell, Turner, Rankin, & Todd, 1979).
  • Synthesis Methods : Efficient methods for synthesizing various N,N,O-trisubstituted hydroxylamines, including this compound, have been developed, expanding their potential use in chemical research (Dhanju & Crich, 2016).

Environmental and Astronomical Implications

  • Role in Atmospheric Chemistry : this compound is used in studies of atmospheric chemistry, particularly in the photo-oxidation processes of organic compounds, highlighting its environmental relevance (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
  • Astrochemistry Applications : Studies in astrochemistry have shown hydroxylamine's potential as a precursor to complex pre-biotic species in space, emphasizing its significance in understanding the origins of life (Fedoseev et al., 2012).

Biological Interactions

  • Enzyme Inhibition Studies : Research on this compound's interactions with enzymes, such as D-amino acid oxidase, provides insights into its role in biological systems (D’Silva, Williams, & Massey, 1986).

Medical and Biological Chemistry

  • Glycoconjugates and Carbohydrates : The compound's utility in the development of glycoconjugates and its applications in glycobiology and drug discovery have been highlighted, demonstrating its versatility in medical and biological chemistry (Chen & Xie, 2016).

Safety and Hazards

O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

properties

IUPAC Name

O-(2-methylbutyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPUHEXDZBLVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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